An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trichlorophenoxyacetic Acid
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trichlorophenoxyacetic Acid
This technical guide provides a comprehensive overview of the core chemical properties of 2,4,6-Trichlorophenoxyacetic acid, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation, with a focus on structured data, experimental methodologies, and logical workflows.
Core Chemical and Physical Properties
2,4,6-Trichlorophenoxyacetic acid is a chlorinated phenoxyacetic acid derivative. Its fundamental properties are summarized in the tables below, providing a clear reference for its physical and chemical characteristics.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-(2,4,6-trichlorophenoxy)acetic acid | [1] |
| CAS Number | 575-89-3 | [1] |
| Molecular Formula | C₈H₅Cl₃O₃ | [1][2] |
| Molecular Weight | 255.48 g/mol | [2] |
| Monoisotopic Mass | 253.930427 Da | [1] |
| Appearance | Solid | [3] |
| Color | White to Off-White | [3] |
| Melting Point | 185 °C | [3] |
| Boiling Point | 361.82 °C (rough estimate) | [3] |
| pKa | 2.87±0.10 (Predicted) | [3] |
| XlogP | 3.6 | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Water | 247.8 mg/L (25 ºC) | [3] |
| Chloroform | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2,4,6-Trichlorophenoxyacetic acid. The following table summarizes available spectral information.
Table 3: Spectroscopic Data
| Technique | Data Highlights | Source |
| ¹H NMR Spectroscopy | Data available on SpectraBase. | [1] |
| ¹³C NMR Spectroscopy | Data available from Wiley-VCH GmbH. | [4] |
| Mass Spectrometry | Precursor Adduct [M-H]⁻ at m/z 252.9231. Fragmentation data available. | [1] |
| FTIR Spectroscopy | KBr wafer technique has been used for analysis. |
Experimental Protocols
Detailed methodologies for determining the key chemical properties of 2,4,6-Trichlorophenoxyacetic acid are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of 2,4,6-Trichlorophenoxyacetic acid can be determined using the capillary tube method with a melting point apparatus.
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Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., silicone oil) can be used.[5]
-
Procedure:
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The capillary tube is placed in the heating block of the apparatus or attached to a thermometer immersed in the oil bath.
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The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[5]
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The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.[5]
-
-
Purity Assessment: A sharp melting point range of 0.5-1 °C is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Solubility Determination
The solubility of 2,4,6-Trichlorophenoxyacetic acid in various solvents is determined through a systematic procedure to classify the compound based on its polarity and acid-base properties.
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General Procedure:
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Solubility in Aqueous Solutions:
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Water: To determine general polarity.
-
5% NaOH Solution: To test for acidic functional groups. A water-insoluble compound that dissolves in NaOH is likely an acid.
-
5% NaHCO₃ Solution: To differentiate between strong and weak acids. Carboxylic acids are typically soluble in sodium bicarbonate, while phenols may not be.
-
5% HCl Solution: To test for basic functional groups (e.g., amines).
-
-
Solubility in Organic Solvents: The same general procedure is followed using organic solvents like chloroform and methanol to assess solubility based on "like dissolves like."
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 2,4,6-Trichlorophenoxyacetic acid. The KBr pellet method is a common technique for solid samples.
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Sample Preparation (KBr Pellet Method):
-
Analysis:
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A background spectrum of a blank KBr pellet is recorded to subtract atmospheric and instrumental interferences.
-
The sample pellet is placed in the sample holder of the FTIR spectrometer.
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The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Data Interpretation: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Cl and C-O-C stretches.
Logical Workflow and Signaling Pathways
While specific signaling pathways for 2,4,6-Trichlorophenoxyacetic acid are not extensively documented, a logical workflow for its chemical characterization can be established. Furthermore, understanding its degradation is crucial for environmental and toxicological studies.
Logical Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis and characterization of 2,4,6-Trichlorophenoxyacetic acid.
References
- 1. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. jascoinc.com [jascoinc.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. drawellanalytical.com [drawellanalytical.com]
